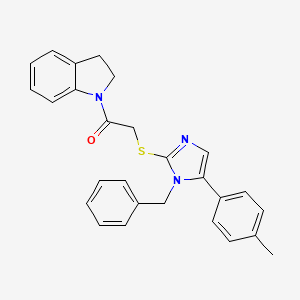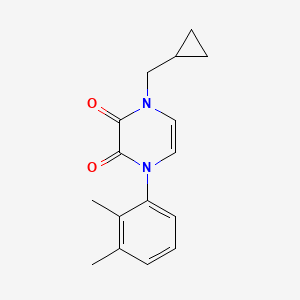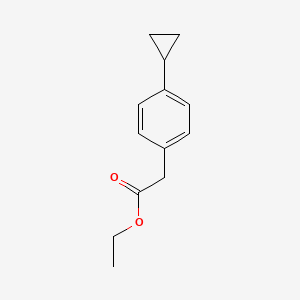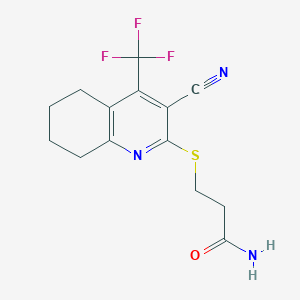![molecular formula C6H6F2N2O2 B2561202 Acide [1-(difluorométhyl)-1H-pyrazol-4-yl]acétique CAS No. 1898213-92-7](/img/structure/B2561202.png)
Acide [1-(difluorométhyl)-1H-pyrazol-4-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1898213-92-7 . It has a molecular weight of 176.12 . The IUPAC name for this compound is 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” is 1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Difluorométhylation en fin de synthèse organique
Les procédés de difluorométhylation ont gagné en importance en raison de leur utilité dans la fonctionnalisation tardive des molécules organiques. Les chercheurs ont développé des méthodes pour introduire le groupe CF₂H dans divers contextes chimiques, y compris les liaisons C(sp), C(sp²), C(sp³), O, N et S . Ces avancées permettent la synthèse de nouveaux composés ayant des applications pharmaceutiques potentielles.
Réactions de difluorométhylation à base de métaux
Au cours de la dernière décennie, des méthodes de catalyse métallique ont émergé pour transférer le groupe CF₂H vers les sites C(sp²). Ces processus peuvent se produire de manière stoechiométrique ou catalytique. Les chercheurs ont exploré des stratégies électrophile, nucléophile et de couplage croisé pour construire des liaisons C(sp³)–CF₂H. Cependant, la réalisation d'une difluorométhylation stéréosélective reste un défi .
Chimie radicalaire de type Minisci pour les hétéroaromatiques
La difluorométhylation des liaisons C(sp²)–H a été réalisée grâce à la chimie radicalaire de type Minisci, particulièrement efficace pour les composés hétéroaromatiques. Cette approche permet d'introduire le groupe CF₂H dans des échafaudages biologiquement pertinents .
Installation sélective sur site sur les biomolécules
Un développement excitant est l'installation sélective sur site précise de CF₂H sur de grandes biomolécules, telles que les protéines. Les chercheurs ont exploré des méthodes pour incorporer le groupe CF₂H à des positions spécifiques au sein de structures complexes, élargissant la boîte à outils pour la découverte de médicaments et la biologie chimique .
Formation de liaisons X–CF₂H (X = O, N ou S)
Traditionnellement, les liaisons X–CF₂H (où X = oxygène, azote ou soufre) étaient obtenues en réagissant avec ClCF₂H. Plus récemment, de nouveaux réactifs de difluorocarbène non appauvrissant en ozone ont permis l'insertion X–H, fournissant des voies alternatives vers ces groupes fonctionnels précieux .
Activité antifongique et applications agrochimiques
Bien que non explicitement mentionné dans la littérature, des composés apparentés (tels que les amides d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique) ont montré une activité antifongique contre les champignons phytopathogènes . Une exploration plus approfondie des effets du groupe difluorométhyle sur l'activité biologique pourrait conduire à de nouveaux agrochimiques.
Safety and Hazards
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . As such, “2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” and similar compounds could have potential applications in the development of new pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of the compound [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid acts as an inhibitor of SDH . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of SDH by [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The disruption of these pathways leads to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
The pharmacokinetics of a compound generally involve its absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
The result of the action of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is a decrease in energy production within the cell . By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP . This can have various effects at the molecular and cellular level, depending on the specific type of cell and its energy requirements .
Action Environment
The action, efficacy, and stability of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid can be influenced by various environmental factors. These factors can affect the compound’s ability to bind to its target, its rate of metabolism, and its overall stability .
Analyse Biochimique
Biochemical Properties
It is known that the compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This suggests that it may interact with various enzymes, proteins, and other biomolecules in these processes.
Cellular Effects
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in difluoromethylation processes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound is involved in difluoromethylation processes . This suggests that it may interact with various enzymes or cofactors in these processes, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on the localization or accumulation of the compound within cells and tissues.
Subcellular Localization
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on the activity or function of the compound in specific compartments or organelles.
Propriétés
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWBJWXXQIWPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)



![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)

![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)
